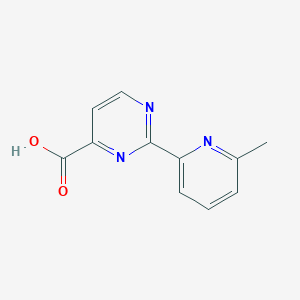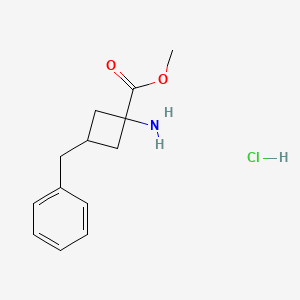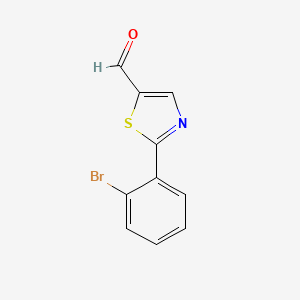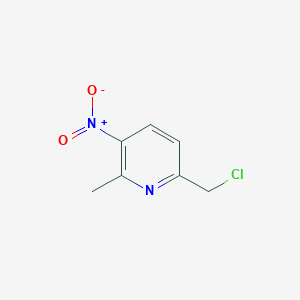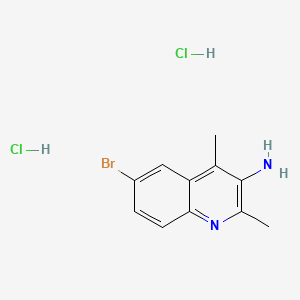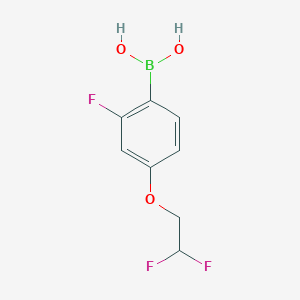
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluorine and difluoroethoxy groups. These substitutions impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. Additionally, advancements in continuous flow chemistry have enabled more efficient and cost-effective production of boronic acids on an industrial scale .
化学反応の分析
Types of Reactions: (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
Chemistry: (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The unique electronic properties of this compound make it a candidate for the development of inhibitors targeting specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its reactivity and stability make it suitable for various applications in material science .
作用機序
The mechanism of action of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes through reversible covalent bonding .
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the fluorine and difluoroethoxy substitutions.
(4-Fluorophenyl)boronic Acid: Similar structure but without the difluoroethoxy group.
(4-(2,2-Difluoroethoxy)phenyl)boronic Acid: Lacks the additional fluorine substitution on the aromatic ring.
Uniqueness: The presence of both fluorine and difluoroethoxy groups in (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid imparts unique electronic properties that enhance its reactivity and stability. These substitutions make it a more versatile reagent in organic synthesis compared to simpler boronic acids .
特性
分子式 |
C8H8BF3O3 |
|---|---|
分子量 |
219.96 g/mol |
IUPAC名 |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3/c10-7-3-5(15-4-8(11)12)1-2-6(7)9(13)14/h1-3,8,13-14H,4H2 |
InChIキー |
HKBCAPHLUCOTIM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)OCC(F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


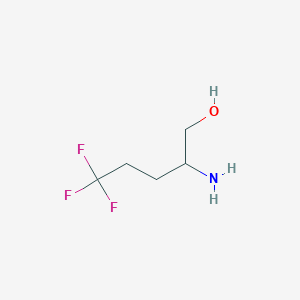
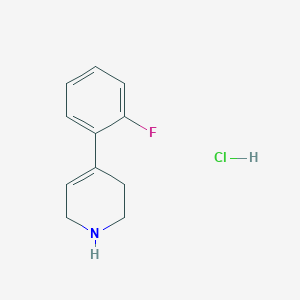
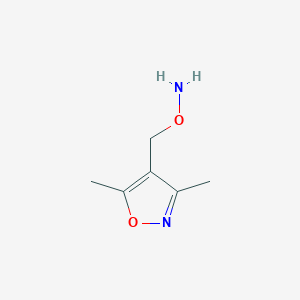
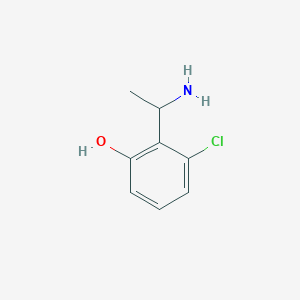
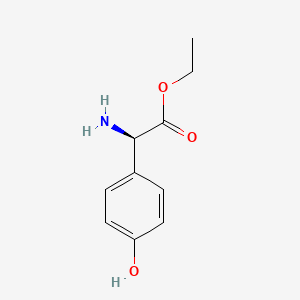
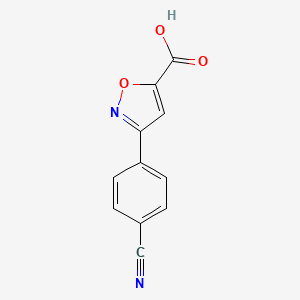
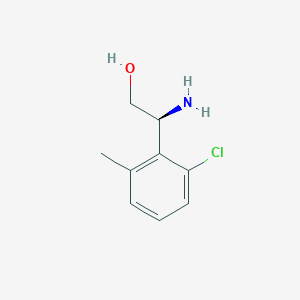
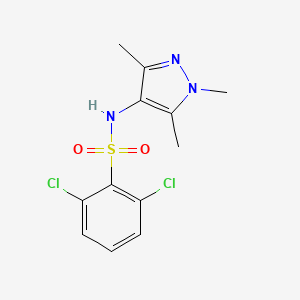
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
